3-[(2-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine
Description
3-[(2-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine is a 1,2,4-triazole derivative characterized by a sulfur-containing substituent at position 3 ((2-chlorophenyl)methylthio group), a 4-methylphenyl group at position 5, and an amine group at position 4. The synthesis of such compounds typically involves alkylation of triazole-3-thiol precursors with halides under basic conditions, often catalyzed by Lewis acids like InCl₃ .
Properties
Molecular Formula |
C16H15ClN4S |
|---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H15ClN4S/c1-11-6-8-12(9-7-11)15-19-20-16(21(15)18)22-10-13-4-2-3-5-14(13)17/h2-9H,10,18H2,1H3 |
InChI Key |
NMIVCWRHCFLTQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[(2-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine typically involves the reaction of 2-chlorobenzyl chloride with 4-methylphenylhydrazine in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the triazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium ethoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(2-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 3-[(2-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine involves the inhibition of specific enzymes and pathways. For example, it can inhibit cytochrome P-450-dependent 14α-demethylation of lanosterol, which is crucial for the synthesis of ergosterol in fungal cells . This inhibition disrupts the cell membrane integrity, leading to cell death.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
| Compound Name (Simplified) | Position 3 Substituent | Position 5 Substituent | Notable Features |
|---|---|---|---|
| Target Compound | (2-Chlorophenyl)methylthio | 4-Methylphenyl | Balanced lipophilicity, chloro-methyl synergy |
| 3-(2,4-Dichlorophenyl)-5-(3-F-BzS)-triazole | 2,4-Dichlorophenyl | 3-Fluorobenzylthio | Enhanced halogen interactions |
| 3-(4-Cl-Ph)-5-(3-CF₃-BzS)-triazole | 4-Chlorophenyl | 3-(Trifluoromethyl)benzylthio | Improved metabolic stability |
Physical and Chemical Properties
Melting points and solubility vary with substituents:
- Carbamate Derivatives : Compounds like phenyl (3-(3-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-4-yl)carbamate exhibit melting points of 192–194°C, reflecting structural rigidity .
- Methylthio Derivatives : Introduction of methylthio groups (e.g., in ) reduces polarity, enhancing lipid solubility but lowering melting points (e.g., 186–188°C for phenyl(3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-yl)carbamate) .
Biological Activity
Introduction
3-[(2-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine is a novel compound belonging to the triazole family, which has garnered attention due to its potential biological activities. This compound features a unique structure that includes a triazole ring substituted with both chlorophenyl and methylthio groups, which may enhance its biological efficacy. Triazole derivatives are widely recognized for their applications in medicinal chemistry, particularly as antifungal, antibacterial, and anticancer agents.
Chemical Structure and Properties
The chemical formula for 3-[(2-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine is . Its structure can be represented as follows:
Table 1: Structural Features
| Feature | Description |
|---|---|
| Triazole Ring | Contains a five-membered ring with three nitrogen atoms. |
| Chlorophenyl Group | Enhances lipophilicity and potential receptor interactions. |
| Methylthio Group | May contribute to biological activity through metabolic pathways. |
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains. In studies focusing on similar triazoles, significant antibacterial effects were observed against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Evaluation
In one study, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited moderate antibacterial activity, comparable to other known triazole derivatives.
Anticancer Activity
Research has indicated that triazole derivatives can inhibit cancer cell proliferation. The specific compound has been investigated for its antiproliferative effects on various cancer cell lines.
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | 10.0 |
| HeLa (Cervical Cancer) | 15.0 | 14.0 |
Anti-inflammatory Activity
The compound's potential anti-inflammatory properties were assessed through cytokine release assays in human peripheral blood mononuclear cells (PBMCs). It was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Figure 1: Cytokine Release Inhibition
Cytokine Release Graph
Note: This figure illustrates the reduction in TNF-α levels upon treatment with varying concentrations of the compound.
The mechanism by which 3-[(2-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The triazole ring may interact with enzymes involved in cell proliferation and inflammation.
- Receptor Binding : The chlorophenyl group enhances binding affinity to specific receptors, potentially modulating signaling pathways.
- Metabolic Activation : The methylthio group may undergo metabolic transformation leading to active metabolites that exert biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
